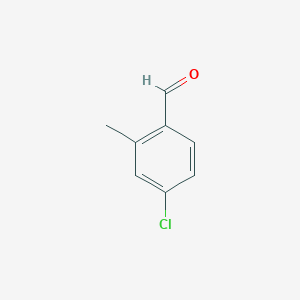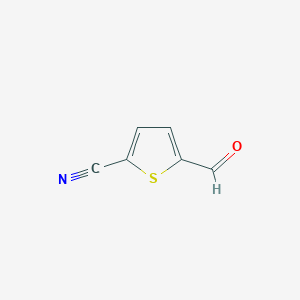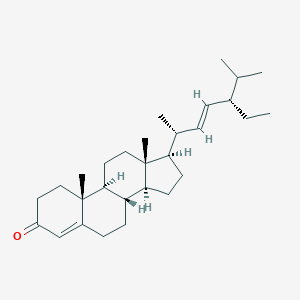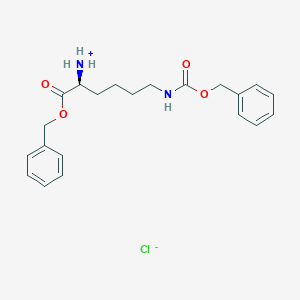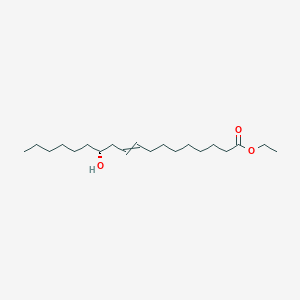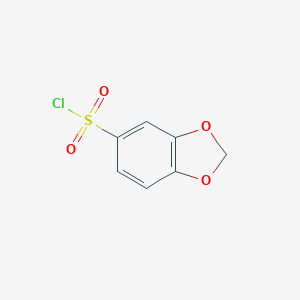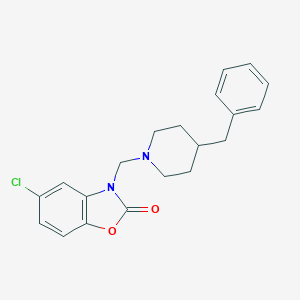
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, also known as CPP or CPP-109, is a compound that has gained attention in scientific research due to its potential therapeutic uses. CPP is a derivative of a naturally occurring compound called ibogaine, which has been used for centuries in traditional medicine practices. CPP has been studied for its ability to treat addiction, specifically for its potential to reduce cravings and withdrawal symptoms. In
Mechanism Of Action
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- works by blocking the activity of an enzyme called protein kinase M zeta (PKMζ), which is involved in the formation and maintenance of memories associated with drug use. By inhibiting PKMζ, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can disrupt the neural pathways that lead to drug cravings and withdrawal symptoms.
Biochemical And Physiological Effects
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been shown to have a number of biochemical and physiological effects. Studies have shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the reward and pleasure pathways of the brain. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been shown to reduce the activity of certain brain regions, such as the amygdala, which is involved in the processing of emotional stimuli.
Advantages And Limitations For Lab Experiments
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has a number of advantages for lab experiments, including its solubility in water and its ability to cross the blood-brain barrier. However, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- also has some limitations, such as its potential toxicity and the need for careful dosing.
Future Directions
There are a number of future directions for research on 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-. One area of interest is the development of new derivatives of ibogaine that may have improved therapeutic properties. Another area of interest is the study of the long-term effects of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- on brain function and behavior. Additionally, researchers are exploring the potential of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- as a treatment for other disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is a compound that has shown promise in scientific research for its potential therapeutic uses in addiction treatment and other disorders. While there are still limitations and unknowns about its effects, 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- represents an important area of study in the field of neuroscience and pharmacology.
Synthesis Methods
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- is synthesized from ibogaine, which is extracted from the root bark of the Tabernanthe iboga plant. The synthesis method involves the conversion of ibogaine to noribogaine, followed by the addition of a piperidine group to the noribogaine molecule. This results in the creation of 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)-, a white crystalline powder that is soluble in water.
Scientific Research Applications
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has been studied extensively for its potential therapeutic uses in addiction treatment. Research has shown that 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- can reduce cravings and withdrawal symptoms in individuals addicted to drugs such as cocaine, heroin, and methamphetamine. 2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- has also been studied for its potential to treat other disorders, such as depression, anxiety, and post-traumatic stress disorder.
properties
CAS RN |
115967-02-7 |
|---|---|
Product Name |
2(3H)-Benzoxazolone, 5-chloro-3-((4-(phenylmethyl)-1-piperidinyl)methyl)- |
Molecular Formula |
C20H21ClN2O2 |
Molecular Weight |
356.8 g/mol |
IUPAC Name |
3-[(4-benzylpiperidin-1-yl)methyl]-5-chloro-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-6-7-19-18(13-17)23(20(24)25-19)14-22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2 |
InChI Key |
PWDIDOHDZCVMMV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Other CAS RN |
115967-02-7 |
synonyms |
3-[(4-benzyl-1-piperidyl)methyl]-5-chloro-benzooxazol-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




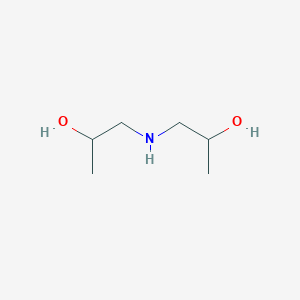
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
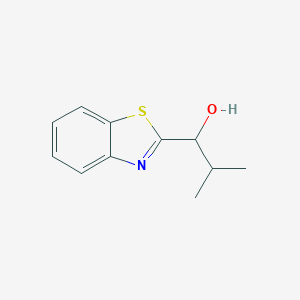
![1-[(1H-Indole-3-yl)acetyl]-1H-benzotriazole](/img/structure/B56666.png)
